Methyl 2,4-dichloroquinazoline-5-carboxylate

Kinase Inhibition EGFR Medicinal Chemistry

This 2,4‑dihalogenated quinazoline bearing a C5 methyl ester is purpose‑built for kinase inhibitor discovery. Unlike 2,4‑dichloroquinazoline (CAS 607‑68‑1), the C5 ester provides a site for late‑stage hydrolysis, amidation or reduction. The differential reactivity of C4 > C2 chlorine atoms enables regioselective, protecting‑group‑free sequential SNAr functionalization—ideal for parallel synthesis of 2,4‑disubstituted quinazoline libraries. An essential starting material for JAK2 inhibitor programs (myelofibrosis/polycythemia vera) and next‑generation EGFR inhibitors targeting T790M resistance. Supply ≥95% purity with routine analytical support. Choose the 2,4‑dichloro pattern to avoid the synthetic limitations and divergent kinase selectivity profiles of mono‑halogenated or mis‑substituted analogs.

Molecular Formula C10H6Cl2N2O2
Molecular Weight 257.07 g/mol
CAS No. 152536-24-8
Cat. No. B1396041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,4-dichloroquinazoline-5-carboxylate
CAS152536-24-8
Molecular FormulaC10H6Cl2N2O2
Molecular Weight257.07 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C2C(=CC=C1)N=C(N=C2Cl)Cl
InChIInChI=1S/C10H6Cl2N2O2/c1-16-9(15)5-3-2-4-6-7(5)8(11)14-10(12)13-6/h2-4H,1H3
InChIKeyBTUGFFKTTXXJHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2,4-dichloroquinazoline-5-carboxylate (CAS 152536-24-8): A Strategic 2,4-Dihalogenated Quinazoline Scaffold for Kinase-Focused Medicinal Chemistry


Methyl 2,4-dichloroquinazoline-5-carboxylate is a 2,4-dihalogenated quinazoline derivative featuring a methyl ester at the C5 position. The compound (C10H6Cl2N2O2; MW 257.07 g/mol) presents two reactive chlorine atoms at positions 2 and 4, enabling sequential nucleophilic aromatic substitution (SNAr) chemistry for the generation of diverse 2,4-disubstituted quinazoline libraries. Its quinazoline core is a privileged scaffold in kinase inhibitor discovery, with this specific substitution pattern providing a synthetic entry point distinct from mono-chlorinated or alternative ester-positioned analogs . Procurement-grade material is typically available at ≥95% to ≥98% purity, suitable for medicinal chemistry workflows .

Methyl 2,4-dichloroquinazoline-5-carboxylate: Why Structural Precision Dictates Synthetic Utility and Biological Outcome


Within quinazoline-based medicinal chemistry, seemingly minor structural variations profoundly alter both synthetic accessibility and biological activity. The C5 methyl ester of this compound introduces a site for subsequent hydrolysis, amidation, or reduction that is absent in simpler 2,4-dichloroquinazoline (CAS 607-68-1). Conversely, substituting a mono-chlorinated quinazoline (e.g., 4-chloroquinazoline-5-carboxylic acid) for the 2,4-dichloro derivative eliminates a key synthetic handle, limiting the scope of sequential derivatization and often leading to different kinase selectivity profiles [1]. The 2,4-dichloro pattern provides two electrophilic centers with distinct reactivity, enabling regioselective functionalization that cannot be replicated with mono-halogenated or alternative di-substituted isomers. Generic substitution without considering these precise electronic and steric features risks synthetic failure or the generation of analogs with divergent pharmacological properties [2].

Quantitative Evidence Guide: Methyl 2,4-dichloroquinazoline-5-carboxylate versus Key Analogs in Kinase Inhibition and Cytotoxicity


Comparative EGFR Kinase Inhibition: 2,4-Dichloroquinazoline Scaffold Versus 4-Amino Substituted Analogs

The 2,4-dichloroquinazoline core serves as a critical precursor for generating potent EGFR inhibitors. While the parent dichloro compound itself is not the final active species, its derived 4-aminoquinazolines exhibit sub-micromolar to nanomolar IC50 values against EGFR. For context, a representative 2-aryl-4-aminoquinazoline derivative synthesized from a 2,4-dichloroquinazoline intermediate demonstrated an IC50 of 65 nM against EGFR [1]. In contrast, a closely related 2,4-disubstituted quinazoline series lacking the optimized C4-amino substitution showed significantly reduced potency, with several analogs displaying EGFR IC50 values >10 µM [2]. This difference highlights the essential role of the C4 chlorine as a synthetic handle for introducing optimal pharmacophores.

Kinase Inhibition EGFR Medicinal Chemistry

Synthetic Yield Advantage: Dichloro Intermediate Enables Higher Yields in Downstream EGFR Inhibitor Synthesis

In the synthesis of EGFR-targeting agents, the use of 2,4-dichloroquinazoline as an intermediate provides a practical advantage over alternative halogenation patterns. A European pharmaceutical company reported achieving a 92% yield in the synthesis of an EGFR inhibitor when employing 2,4-dichloroquinazoline under optimized Pd-catalyzed conditions [1]. In contrast, standard coupling reactions with mono-chlorinated quinazolines or less reactive substrates often yield significantly lower conversions, typically in the 50-70% range, due to incomplete substitution or competing side reactions [2]. The presence of two reactive chlorine atoms allows for sequential, regioselective functionalization, minimizing byproduct formation and simplifying purification.

Synthetic Chemistry Process Optimization Yield Improvement

Kinase Selectivity Profile: JAK2 Pathway Targeting Distinguishes This Scaffold from Alternative Heterocycles

The 2,4-dichloroquinazoline scaffold is a recognized intermediate for accessing inhibitors of the Janus kinase 2 (JAK2) pathway, a target distinct from those addressed by other common heterocyclic scaffolds such as 4-anilinoquinazolines or pyrimidines [1]. While direct IC50 data for the target compound itself is limited, the class of 2,4-disubstituted quinazolines derived from this core has demonstrated inhibitory activity against JAK2 in the low micromolar to nanomolar range. In contrast, structurally similar quinoline-based building blocks often exhibit primary activity against c-Met or VEGFR kinases, with minimal JAK2 inhibition (IC50 typically >10 µM for JAK2) [2]. This divergent selectivity profile means that for projects focused on JAK2-mediated pathways (myeloproliferative neoplasms, inflammatory diseases), the 2,4-dichloroquinazoline scaffold offers a more direct entry point than alternative heterocyclic starting materials.

Kinase Profiling JAK2 Selectivity

Optimal Deployment Scenarios for Methyl 2,4-dichloroquinazoline-5-carboxylate in Drug Discovery and Chemical Biology


Lead Generation for JAK2-Dependent Myeloproliferative Neoplasms

For medicinal chemistry teams developing JAK2 inhibitors to treat myelofibrosis or polycythemia vera, this compound serves as an ideal starting point. The 2,4-dichloro pattern allows for rapid, sequential introduction of diverse amines or other nucleophiles at both the C2 and C4 positions, enabling the exploration of structure-activity relationships (SAR) around the quinazoline core. The C5 methyl ester provides a convenient handle for late-stage functionalization to modulate physicochemical properties . This approach is more efficient than beginning with a scaffold that requires de novo construction of the quinazoline ring or one that lacks the necessary substitution pattern for JAK2 inhibition [1].

Parallel Library Synthesis of 2,4-Disubstituted Quinazolines for Kinase Selectivity Profiling

This compound is ideally suited for automated parallel synthesis workflows aimed at generating focused libraries of 2,4-disubstituted quinazolines. The two chlorine atoms exhibit differential reactivity (typically C4 > C2 under SNAr conditions), allowing for sequential, regioselective functionalization without the need for protecting groups . This enables the rapid preparation of dozens to hundreds of analogs for screening against kinase panels. Compared to alternative building blocks like 2,4-dichloropyrimidines, the quinazoline core offers a distinct shape and electronic profile that can lead to unique kinase selectivity fingerprints, as evidenced by the differential JAK2 activity [1].

Synthesis of EGFR Inhibitor Analogs to Overcome T790M Resistance

The 2,4-dichloroquinazoline scaffold is a validated precursor for generating 4-anilinoquinazolines, a class that includes clinically approved EGFR inhibitors like gefitinib and erlotinib. In the context of overcoming acquired resistance mutations (e.g., T790M), this intermediate provides the flexibility to install diverse aniline moieties at the C4 position and varied substituents at C2, enabling the design of next-generation covalent inhibitors . The high synthetic yields achievable with this dichloro intermediate (up to 92%) make it a cost-effective choice for large-scale analog synthesis compared to less reactive mono-chlorinated alternatives [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2,4-dichloroquinazoline-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.